N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a dimethylfuran carboxamide moiety
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-13-20(16(2)26-15)21(24)23-14-22(3,25)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-13,25H,14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJYWJDJNXJXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Hydroxypropylation: The biphenyl intermediate is then subjected to a reaction with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Furan Carboxamide Formation: The final step involves the reaction of the hydroxypropyl biphenyl intermediate with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The biphenyl and furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylthiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is unique due to the combination of its biphenyl, hydroxypropyl, and dimethylfuran carboxamide moieties. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure features a biphenyl moiety, a hydroxypropyl group, and a dimethylfuran carboxamide. The molecular formula is with a molecular weight of approximately 389.5 g/mol. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 1396795-45-1 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Its hydroxyl and carboxamide groups are capable of forming hydrogen bonds with biological macromolecules, potentially modulating their activity. These interactions may influence various signaling pathways and cellular processes.
Anticancer Potential
Recent studies have explored the efficacy of this compound in cancer models. For instance, it has been investigated for its ability to inhibit certain cancer cell lines, including those resistant to conventional therapies. The following findings illustrate its potential:
- Inhibitory Effects : In vitro assays have shown that the compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against specific targets.
- Mechanistic Insights : The compound's mechanism may involve the inhibition of key enzymes involved in tumor growth and proliferation.
Other Biological Activities
Beyond anticancer properties, this compound has also been evaluated for other potential activities:
- Antioxidant Activity : Preliminary data suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cellular systems.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which warrant further investigation in models of neurodegenerative diseases.
Study on Anticancer Activity
A recent study evaluated the compound's effects on head and neck squamous cell carcinoma (HNSCC) models. The findings included:
- Cell Line Testing : The compound was tested on cisplatin-resistant Cal-27 cell lines.
- Results : It demonstrated the ability to resensitize these cells to cisplatin treatment, indicating a promising role in overcoming drug resistance.
Table of IC50 Values in Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| Cal-27 (HNSCC) | 2.5 |
| MIA PaCa-2 (Pancreatic) | 1.0 |
| A431 (Lung Cancer) | >4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
